molecular formula C11H14F3N5 B11733470 {[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}({[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl})amine

{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}({[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl})amine

Cat. No.: B11733470
M. Wt: 273.26 g/mol
InChI Key: FPVNXPHICQSQJW-UHFFFAOYSA-N
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Description

{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}({[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl})amine is a synthetic organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of two pyrazole rings, each substituted with fluorinated alkyl groups. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}({[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl})amine typically involves the following steps:

    Formation of Pyrazole Rings: The initial step involves the formation of the pyrazole rings through the reaction of hydrazine with 1,3-dicarbonyl compounds under acidic or basic conditions.

    Introduction of Fluorinated Alkyl Groups: The fluorinated alkyl groups are introduced via nucleophilic substitution reactions using appropriate fluorinated alkyl halides.

    Coupling of Pyrazole Rings: The two pyrazole rings are then coupled through a methylene bridge using formaldehyde or other suitable methylene donors under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylene bridge, leading to the formation of carbonyl derivatives.

    Reduction: Reduction reactions can be performed on the pyrazole rings or the fluorinated alkyl groups, resulting in the formation of partially or fully reduced derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are used under basic or acidic conditions.

Major Products

    Oxidation: Formation of carbonyl derivatives such as aldehydes and ketones.

    Reduction: Formation of partially or fully reduced derivatives, including alcohols and alkanes.

    Substitution: Introduction of various functional groups such as alkyl, acyl, and sulfonyl groups.

Scientific Research Applications

Chemistry

In chemistry, {[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}({[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl})amine is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its fluorinated alkyl groups and pyrazole rings make it a candidate for the development of new drugs with improved pharmacokinetic properties.

Medicine

In medicinal chemistry, the compound is investigated for its potential therapeutic applications. Its unique structure may allow for the development of new drugs with enhanced efficacy and reduced side effects.

Industry

In the industrial sector, this compound is used in the development of new materials with unique properties. Its fluorinated alkyl groups contribute to the development of materials with improved thermal stability and chemical resistance.

Mechanism of Action

The mechanism of action of {[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}({[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl})amine involves its interaction with specific molecular targets. The compound’s fluorinated alkyl groups and pyrazole rings allow it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular pathways and physiological responses, making it a potential candidate for drug development.

Comparison with Similar Compounds

Similar Compounds

  • {[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}({[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl})amine
  • {[1-(difluoromethyl)-1H-pyrazol-4-yl]methyl}({[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl})amine
  • {[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}({[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl})amine

Uniqueness

The uniqueness of {[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}({[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl})amine lies in its specific substitution pattern and the presence of both difluoromethyl and fluoroethyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C11H14F3N5

Molecular Weight

273.26 g/mol

IUPAC Name

N-[[2-(difluoromethyl)pyrazol-3-yl]methyl]-1-[1-(2-fluoroethyl)pyrazol-3-yl]methanamine

InChI

InChI=1S/C11H14F3N5/c12-3-6-18-5-2-9(17-18)7-15-8-10-1-4-16-19(10)11(13)14/h1-2,4-5,11,15H,3,6-8H2

InChI Key

FPVNXPHICQSQJW-UHFFFAOYSA-N

Canonical SMILES

C1=CN(N=C1CNCC2=CC=NN2C(F)F)CCF

Origin of Product

United States

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